N-(furan-2-ylmethyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(2-FURYLMETHYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound is known for its potential biological activities, including antimicrobial and antiviral properties . The structure of this compound includes a pyridine ring fused with an isoxazole ring, which is further substituted with a furylmethyl group and a carboxamide group.
Preparation Methods
The synthesis of N4-(2-FURYLMETHYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps. One common synthetic route starts with the preparation of a chalcone intermediate by reacting 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution . This chalcone is then treated with 2-cyanothioacetamide to form the corresponding pyridinethione, which is used as a precursor to synthesize the target compound through reactions with various reagents such as 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile . Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
N~4~-(2-FURYLMETHYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
N~4~-(2-FURYLMETHYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has been extensively studied for its scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, this compound has shown potential as an antimicrobial and antiviral agent, making it a candidate for the development of new therapeutic drugs . Additionally, its unique structure allows it to interact with specific molecular targets, making it useful in various biochemical assays and studies .
Mechanism of Action
The mechanism of action of N4-(2-FURYLMETHYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound is known to inhibit the activity of certain enzymes and proteins, which are crucial for the survival and replication of microbial and viral pathogens . The exact molecular targets and pathways involved may vary depending on the specific biological context, but common targets include enzymes involved in DNA replication and protein synthesis .
Comparison with Similar Compounds
N~4~-(2-FURYLMETHYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as other pyridine derivatives and heterocyclic compounds containing isoxazole rings . Similar compounds include N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide and N-(2-furylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide . The uniqueness of N4-(2-FURYLMETHYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern and the presence of both pyridine and isoxazole rings, which contribute to its distinct biological activities and chemical properties .
Properties
Molecular Formula |
C14H13N3O3 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3O3/c1-8-6-11(12-9(2)17-20-14(12)16-8)13(18)15-7-10-4-3-5-19-10/h3-6H,7H2,1-2H3,(H,15,18) |
InChI Key |
ZWLDZTYOKIGBTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.